![molecular formula C7H6O2 B13746969 2,4,6-Cycloheptatrien-1-one, 4-hydroxy- CAS No. 4636-39-9](/img/structure/B13746969.png)
2,4,6-Cycloheptatrien-1-one, 4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Cycloheptatrien-1-one, 4-hydroxy- can be synthesized through several methods:
From 1,2-Cycloheptadione: This method involves the reaction of 1,2-cycloheptadione with N-bromosuccinimide.
From Diethyl Heptanedioate: Another method starts with diethyl heptanedioate, which reacts with sodium to form the desired compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
2,4,6-Cycloheptatrien-1-one, 4-hydroxy- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Substitution Reactions: Bromine is often used in electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2,4,6-Cycloheptatrien-1-one, 4-hydroxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 4-hydroxy- involves its interaction with molecular targets and pathways. Its unique electronic structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Cycloheptatrien-1-one, 4-hydroxy- can be compared with similar compounds such as:
Uniqueness
The presence of the hydroxyl group in 2,4,6-Cycloheptatrien-1-one, 4-hydroxy- makes it unique, providing additional reactivity and potential for forming hydrogen bonds .
Eigenschaften
CAS-Nummer |
4636-39-9 |
---|---|
Molekularformel |
C7H6O2 |
Molekulargewicht |
122.12 g/mol |
IUPAC-Name |
4-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O2/c8-6-2-1-3-7(9)5-4-6/h1-5,8H |
InChI-Schlüssel |
DTRXCAYCFNOXMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.